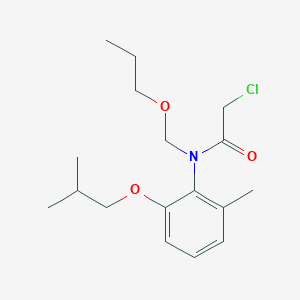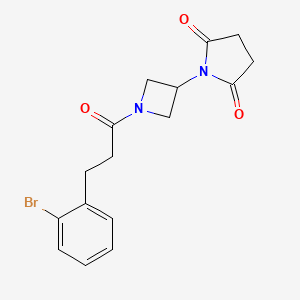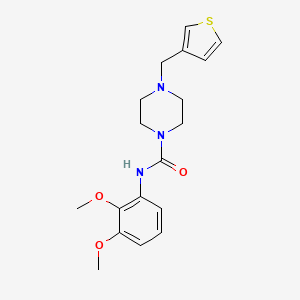![molecular formula C15H15FN6 B2913802 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine CAS No. 537667-18-8](/img/structure/B2913802.png)
6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine, commonly known as FPZP, is a novel compound that has gained attention in the field of medicinal chemistry. FPZP belongs to the class of purine derivatives, which are known for their diverse biological activities. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
Scientific Research Applications
Cocaine Antagonist
This compound has been synthesized and evaluated as a cocaine antagonist . It has shown a nanomolar affinity for σ receptors and a notable affinity for 5-HT2 receptors, and monoamine transporters . It has been found to significantly attenuate the acute and subchronic effects of cocaine .
Inhibitor of Human Equilibrative Nucleoside Transporters
The compound has been studied as an inhibitor of human equilibrative nucleoside transporters . It has been found to be more selective to ENT2 than to ENT1 .
Antimicrobial Properties
Research on piperazine and pyrazole derivatives has highlighted their potential antimicrobial properties. This compound could potentially have similar applications.
Antitubercular Properties
Bactericidal Effects against Gram-negative Species
Derivatives of this compound with 4-benzoyl substituents at the 7-(4-carbopiperazin-1-yl) position have shown stronger bactericidal effects against Gram-negative species .
Fungicidal Activity
Some compounds similar to this one have shown fungicidal activity against certain strains of Candida galibrata .
Mechanism of Action
Target of Action
The primary targets of 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been shown to have a more selective inhibitory effect on ENT2 than ENT1 .
Mode of Action
6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor . This means that the compound binds to a site on the ENTs that is different from the active site, changing the conformation of the transporters and reducing their activity .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and the regulation of adenosine function
Pharmacokinetics
A structurally similar compound, sn79, has been shown to reach peak in vivo concentrations after 15 hours and exhibit a half-life of just over 75 hours in male Sprague-Dawley rats .
Result of Action
The molecular and cellular effects of 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine’s action are largely dependent on its inhibition of ENTs. By reducing the activity of these transporters, the compound can affect nucleotide synthesis and the regulation of adenosine function . The specific effects can vary depending on the cell type and the physiological context.
properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6/c16-11-1-3-12(4-2-11)21-5-7-22(8-6-21)15-13-14(18-9-17-13)19-10-20-15/h1-4,9-10H,5-8H2,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRQCVJHJOVNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2913720.png)



![2-(5-chloro-2-methoxybenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2913727.png)
![7-Fluoro-3-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2913728.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2913729.png)
![ethyl 3-carbamoyl-2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2913730.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2913736.png)
![1-(3-chloro-4-methoxyphenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2913737.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2913738.png)


